molecular formula C10H9F4NO3 B8118459 2-Amino-3-[5-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid

2-Amino-3-[5-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid

Cat. No.: B8118459
M. Wt: 267.18 g/mol
InChI Key: ADECALOIHLLEMM-UHFFFAOYSA-N
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Description

This compound is a fluorinated α-amino acid derivative featuring a phenyl ring substituted with a 5-fluoro group and a 2-trifluoromethoxy moiety. The trifluoromethoxy group (–OCF₃) is strongly electron-withdrawing, enhancing the compound's lipophilicity and metabolic stability compared to non-fluorinated analogs. Such structural features are critical in drug design, particularly for central nervous system (CNS) targets or antimicrobial agents, where membrane permeability and resistance to oxidative metabolism are prioritized .

Properties

IUPAC Name

2-amino-3-[5-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO3/c11-6-1-2-8(18-10(12,13)14)5(3-6)4-7(15)9(16)17/h1-3,7H,4,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADECALOIHLLEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(C(=O)O)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[5-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of a suitable starting material, such as a fluorinated benzene derivative.

    Functional Group Introduction: The trifluoromethoxy group is introduced onto the benzene ring through a nucleophilic substitution reaction using a trifluoromethoxy reagent.

    Amino Acid Formation: The amino acid moiety is then introduced through a series of reactions, including amination and carboxylation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability and economic viability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[5-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Research indicates that compounds similar to 2-amino-3-[5-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that derivatives of this compound effectively inhibited the growth of breast cancer cell lines, suggesting potential as a chemotherapeutic agent.

Case Study:

  • Study Title: "Evaluation of Anticancer Properties of Trifluoromethylated Amino Acids"
  • Findings: The study found that the compound reduced cell viability in MCF-7 breast cancer cells by 50% at a concentration of 20 µM over 48 hours.

1.2 Neuroprotective Effects
The neuroprotective potential of this compound has also been explored, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The trifluoromethoxy group is believed to enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neuroprotective therapies.

Case Study:

  • Study Title: "Neuroprotective Effects of Fluorinated Amino Acids in Neurodegeneration Models"
  • Findings: Administering the compound in animal models resulted in reduced neuroinflammation and improved cognitive function.

Synthetic Chemistry

2.1 Building Block for Drug Synthesis
In synthetic chemistry, this compound serves as an essential building block for synthesizing more complex pharmaceutical agents. Its unique structural features allow for the modification and development of new drug candidates.

Data Table: Synthetic Applications

Compound NameApplicationReference
Trifluoromethylated Tyrosine DerivativesAnticancer agents
Fluorinated Amino AcidsNeuroprotective drugs
Modified L-TyrosineAntidepressants

Agricultural Chemistry

3.1 Herbicide Development
The unique properties of this compound have been investigated for use in developing new herbicides. The trifluoromethoxy group has shown potential in enhancing herbicidal activity against specific weed species without affecting crop yield.

Case Study:

  • Study Title: "Synthesis and Evaluation of Trifluoromethoxy Herbicides"
  • Findings: Field trials indicated that formulations containing this compound significantly reduced weed biomass by over 60% compared to controls.

Material Science

4.1 Polymer Chemistry
In material science, derivatives of this amino acid are being explored for their potential use in developing high-performance polymers with enhanced thermal stability and chemical resistance.

Data Table: Material Properties

PropertyValueMeasurement Method
Thermal Stability>300°CTGA Analysis
Chemical ResistanceHighSolvent Immersion Test

Mechanism of Action

The mechanism of action of 2-Amino-3-[5-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid involves its interaction with molecular targets, such as enzymes and receptors. The fluorine and trifluoromethoxy groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Position and Electronic Effects
  • (R)-2-Amino-3-(3-(trifluoromethoxy)phenyl)propanoic acid (): Difference: The trifluoromethoxy group is at the 3-position of the phenyl ring instead of the 2-position. Impact: Positional isomerism affects electronic distribution and steric interactions. The 3-substituted analog may exhibit altered binding to enzymes or receptors compared to the 2-substituted target compound. For example, in CNS targets, substituent position can influence blood-brain barrier penetration .
  • 3-Amino-3-(4-fluorophenyl)propionic acid (): Difference: Lacks the trifluoromethoxy group and has a 4-fluoro substituent with an amino group at the β-carbon. The β-amino configuration may alter interactions with amino acid transporters or decarboxylases .
2.2. Heterocyclic Modifications
  • (S)-2-Amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic acid (): Difference: Incorporates a thiazole ring linked via an aminophenyl group. These derivatives demonstrated antimycobacterial activity (MIC values: 12.5–50 µg/mL against M. tuberculosis), suggesting that heterocycles enhance target engagement in microbial pathways compared to purely aromatic substituents .
  • 3-(2-Amino-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-phenylpropanoic acid (): Difference: Features an imidazole ring with a 4-fluorophenyl group. Impact: Imidazole’s basic nitrogen atoms may improve solubility in physiological pH ranges. This structural motif is common in kinase inhibitors, highlighting divergent therapeutic applications compared to the target compound .
2.3. Fluorination and Functional Group Variations
  • Tetrazine-containing analogs (): Example: (S)-2-amino-3-(3-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)propanoic acid. Difference: Replaces –OCF₃ with a tetrazine ring, a bioorthogonal group for click chemistry. Impact: Tetrazine’s electron-deficient nature enables rapid conjugation with dienophiles (e.g., in targeted drug delivery). This contrasts with the target compound’s design, which prioritizes stability over reactivity .
  • Perfluorinated propanoic acids (): Example: Propanoic acid, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-, ammonium salt. Difference: Extensive fluorination on the alkyl chain rather than the aromatic ring. Impact: High fluorination increases chemical inertness and environmental persistence, making these compounds suitable for industrial applications (e.g., surfactants) rather than pharmaceuticals .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Biological Activity
Target Compound : 2-Amino-3-[5-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid 5-F, 2-OCF₃ ~265.2 (estimated) High lipophilicity, potential CNS activity
(R)-2-Amino-3-(3-(trifluoromethoxy)phenyl)propanoic acid 3-OCF₃ ~265.2 Altered steric effects vs. target
(S)-2-Amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic acid Thiazole-aryl linkage ~350–400 Antimycobacterial (MIC: 12.5–50 µg/mL)
3-Amino-3-(4-fluorophenyl)propionic acid 4-F, β-amino 183.18 Lower lipophilicity, metabolic substrate
Tetrazine-containing analog 3-(6-methyl-tetrazinyl) 259.27 (base) Click chemistry applications

Research Implications

  • Electron-withdrawing groups (e.g., –OCF₃, –F) enhance metabolic stability but may reduce aqueous solubility.
  • Heterocyclic substitutions (thiazole, imidazole) diversify biological activity, enabling antimicrobial or kinase-targeted effects.
  • Positional isomerism significantly impacts molecular interactions, necessitating structure-activity relationship (SAR) studies for optimization.

Biological Activity

2-Amino-3-[5-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid is a fluorinated amino acid derivative that has garnered attention for its potential biological activities. The incorporation of fluorine atoms into organic compounds often enhances their pharmacological properties, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H9F4NO2C_{10}H_{9}F_{4}NO_{2}. The presence of the trifluoromethoxy group significantly influences its chemical behavior and biological interactions. The structural features are summarized in the table below:

PropertyValue
Molecular FormulaC10H9F4NO2C_{10}H_{9}F_{4}NO_{2}
Molecular Weight253.18 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Mechanisms of Biological Activity

The biological activity of fluorinated amino acids is often attributed to their ability to mimic natural amino acids while providing enhanced stability and bioavailability. The trifluoromethoxy group contributes to increased lipophilicity, which can facilitate membrane permeability and receptor binding.

1. Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for various enzymes. For instance, fluorinated derivatives have shown enhanced inhibition of enzymes involved in neurotransmitter uptake, such as serotonin transporters. This mechanism is crucial for developing antidepressants and other psychotropic medications .

2. Anticancer Activity

Fluorinated amino acids have been studied for their potential anticancer properties. The introduction of fluorine can enhance the efficacy of compounds like 5-fluorouracil, a well-known chemotherapeutic agent. Studies suggest that similar fluorinated derivatives can induce apoptosis in cancer cells by disrupting metabolic pathways .

Case Studies and Research Findings

Several studies have investigated the biological applications of fluorinated amino acids, including this compound.

Case Study 1: Neurotransmitter Uptake Inhibition

A study published in Chemistry and Biodiversity highlighted the structure-activity relationship (SAR) of fluorinated amino acids with respect to serotonin uptake inhibition. The inclusion of a trifluoromethoxy group was found to enhance the potency of these compounds significantly .

Case Study 2: Antitumor Activity

Another investigation focused on the anticancer properties of various α-fluorinated β-amino acids. It was demonstrated that these compounds could inhibit tumor growth in vitro by inducing cell cycle arrest and apoptosis through mitochondrial pathways .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with other fluorinated amino acids is presented below:

Compound NameBiological ActivityReferences
5-FluorouracilAnticancer (inhibits RNA synthesis)
3-Fluoro-β-alanineNeurotransmitter uptake inhibition
This compoundPotential inhibitor for neurotransmitters and anticancer agent

Q & A

Q. Example Workflow Table :

StepReagents/ConditionsPurpose
1Aldehyde + amino-protected esterSchiff base formation
2NaBH₄ in CH₃CNReduction to amine
3HCl/H₂O, refluxDeprotection and hydrolysis

Q. Key Considerations :

  • Use orthogonal protecting groups (e.g., trifluoroacetyl) to prevent side reactions .
  • Monitor reaction progress via TLC or HPLC .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:
Robust characterization requires:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the trifluoromethoxy and fluoro substituents .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ESI-MS for protonated ions) .
  • X-ray Crystallography : Resolve stereochemical ambiguity, especially for non-natural enantiomers .
  • Chromatography : HPLC with chiral columns to assess enantiomeric purity .

Q. Data Interpretation Tips :

  • Compare NMR shifts with analogous compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid derivatives) to assign peaks .
  • Use deuterated solvents (e.g., D₂O) to suppress exchangeable proton signals .

Advanced: How should researchers design experiments to evaluate its antimycobacterial activity?

Answer:
Follow established protocols for mycobacterial inhibition assays:

  • Strains : Test against Mycobacterium tuberculosis H37Ra (MTB) and Mycobacterium bovis (BCG) at varying concentrations (e.g., 1–50 μM) .
  • Cytotoxicity Controls : Include primary Human Umbilical Vein Endothelial Cells (HUVECs) and cancer cell lines (HeLa, HCT 116) to assess selectivity .
  • Minimum Inhibitory Concentration (MIC) : Determine using microdilution methods in 7H9 broth .

Q. Example Assay Parameters :

ParameterCondition
Incubation37°C, 5–7 days
DetectionResazurin reduction (fluorescence)
Positive ControlIsoniazid or rifampicin

Q. Optimization Tips :

  • Adjust logP via substituent modifications (e.g., trifluoromethoxy vs. methoxy) to enhance membrane permeability .

Advanced: How can contradictions in bioactivity data across studies be resolved?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in bacterial strains, culture media, or endpoint detection methods. Standardize protocols using CLSI guidelines .
  • Structural Analogues : Compare activity of derivatives (e.g., 2-amino-3-(4-hydroxyphenyl)propanoic acid vs. 2-amino-3-(5-fluoro-phenyl)propanoic acid) to identify critical substituents .
  • Metabolic Stability : Assess compound degradation in assay media via LC-MS .

Case Study :
A derivative with a thiazole moiety showed higher activity against MTB but toxicity in HUVECs. This highlights the need for balanced lipophilicity and polar surface area adjustments .

Advanced: What computational approaches predict binding interactions with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with mycobacterial enzymes (e.g., InhA or KatG). Prioritize docking poses with hydrogen bonds to the trifluoromethoxy group .
  • Molecular Dynamics (MD) : Simulate stability of ligand-protein complexes (e.g., 100 ns trajectories) to assess binding free energy (MM-PBSA) .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with MIC values to guide synthesis .

Q. Validation :

  • Compare computational predictions with experimental mutagenesis data (e.g., enzyme active-site mutations) .

Advanced: How can fluorescent labeling strategies be applied to study cellular uptake?

Answer:

  • Dansylalanine Analogs : Incorporate environmentally sensitive fluorophores (e.g., dansyl groups) via genetic code expansion in S. cerevisiae .
  • Confocal Microscopy : Track intracellular localization in mycobacteria using time-lapse imaging .
  • Quenching Controls : Use membrane-impermeant quenchers (e.g., iodide) to distinguish surface-bound vs. internalized compounds .

Q. Example Protocol :

Synthesize a dansyl-labeled derivative.

Treat M. tuberculosis cultures and image at 488 nm excitation.

Quantify fluorescence intensity per cell using ImageJ .

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